Taltrimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

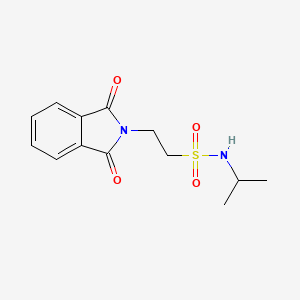

2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKNHIQZWSVJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868612 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81428-04-8 | |

| Record name | Taltrimide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TALTRIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taltrimide's Paradox: A Preclinical Promise Unfulfilled in Epilepsy Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taltrimide, a lipophilic derivative of taurine, emerged from preclinical studies as a potent anticonvulsant, generating initial optimism for its potential as a novel therapeutic agent for epilepsy. However, this promise was not realized in clinical trials. In human subjects, this compound not only failed to demonstrate efficacy but, in some cases, exhibited proconvulsant effects, leading to a halt in its development for epilepsy. This technical guide provides an in-depth analysis of the available scientific literature on this compound, detailing its proposed mechanism of action based on preclinical data, summarizing the contradictory clinical findings, and exploring the potential reasons for this translational failure. The document aims to serve as a comprehensive resource for researchers in the field of epilepsy and drug development, offering insights into the complexities of translating preclinical anticonvulsant activity to clinical efficacy.

Preclinical Anticonvulsant Profile and Proposed Mechanism of Action

Animal studies painted a promising picture of this compound's anticonvulsant properties.[1][2][3] The primary proposed mechanism of action centered on its interaction with inhibitory neurotransmitter systems, specifically those involving taurine and gamma-aminobutyric acid (GABA).

Modulation of Taurine and GABA Systems

This compound was found to be a potent inhibitor of sodium-independent taurine binding to synaptic membranes in the brain.[4] Its effect on GABA binding was less pronounced.[4] This suggests that this compound's anticonvulsant effects in animal models may have been mediated by enhancing taurine-related inhibitory neurotransmission. Taurine is an amino acid with known neuromodulatory and anticonvulsant properties, and its potentiation could theoretically dampen neuronal hyperexcitability.

Clinical Trials: A Contradiction to Preclinical Data

Despite the encouraging preclinical results, clinical trials in patients with epilepsy revealed a starkly different and ultimately disappointing profile for this compound.

Phase I and Open-Label Clinical Trial Findings

A Phase I clinical trial involving nine drug-resistant epileptic patients showed no clinical or neurophysiological improvements. More concerningly, an open-label clinical trial with 27 patients suffering from severe, drug-resistant epilepsy reported a statistically significant increase in seizure frequency with escalating doses of this compound. This proconvulsant effect was reversed upon withdrawal of the drug.

Another study focusing on photosensitive epilepsy found that this compound increased the discharges provoked by intermittent photic stimulation in a majority of the eight patients evaluated.

Biochemical and Pharmacokinetic Observations in Humans

While clinically ineffective, this compound did demonstrate central nervous system activity in humans. It was found to penetrate the blood-brain barrier, with its main metabolite, phthalimidoethanesulphonamide, reaching concentrations in the cerebrospinal fluid (CSF) that were approximately half of those in the serum.

Biochemical analyses of CSF in the Phase I trial revealed an increase in homovanillic acid (HVA) and cyclic nucleotides. HVA concentrations correlated with those of 5-hydroxyindoleacetic acid (5-HIAA) and the primary active metabolite of this compound. These changes, however, only partially mirrored the effects observed with taurine administration, suggesting a more complex and ultimately non-therapeutic biochemical signature in humans.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the clinical trials of this compound.

| Table 1: Clinical Trial Outcomes | |

| Study Design | Key Findings |

| Phase I Clinical Trial (n=9) | No clinical or neurophysiological effects observed. |

| Open-Label Clinical Trial (n=27) | Statistically significant increase in seizure frequency with increasing this compound dose. |

| Seizure frequency decreased during the withdrawal phase. | |

| One patient experienced status epilepticus. | |

| Study in Photosensitive Epilepsy (n=8) | Increased discharges provoked by intermittent photic stimulation in 4 out of 8 patients. |

| Table 2: Pharmacokinetic and Drug Interaction Data | |

| Parameter | Observation |

| Blood-Brain Barrier Penetration | Yes, the main metabolite was detected in the CSF at approximately 50% of serum levels. |

| Drug Interactions | Statistically significant increase in phenytoin concentration. |

| Statistically significant decrease in serum carbamazepine concentration. |

Experimental Protocols

Phase I Clinical Trial Methodology

-

Participants: Nine drug-resistant epileptic patients.

-

Dosage: Daily doses of 1 and 2 grams of this compound administered for two weeks, with an interval of 2.5 months between the two dosing periods.

-

Assessments: Seizure frequency and EEG were recorded. Routine laboratory studies were conducted. Concentrations of antiepileptic drugs in plasma, amino acids in urine and plasma, and contents of amino acids, HVA, 5-HIAA, and cyclic nucleotides in the CSF were determined.

Open-Label Clinical Trial Methodology

-

Participants: 27 patients with severe epilepsy resistant to conventional drugs.

-

Study Phases: A two-week control phase was followed by a four-week treatment phase where this compound was administered in gradually increasing doses up to 4.0 g/day (this dose was maintained for 12 days). The treatment phase was followed by a two-week withdrawal period.

-

Assessments: Seizure frequency, EEG recordings, and laboratory data for safety evaluation were monitored. The concentration of this compound's main metabolite was measured in both serum and CSF.

Discussion and Conclusion: The this compound Paradox

The story of this compound serves as a cautionary tale in the development of antiepileptic drugs. The stark contrast between its potent anticonvulsant effects in animal models and its lack of efficacy and even proconvulsant activity in humans highlights the inherent challenges of translating preclinical findings to the clinical setting.

Several factors could have contributed to this discrepancy:

-

Species-Specific Differences: The neurochemical pathways and receptor sensitivities in the animal models used for initial screening may not accurately reflect the complex pathophysiology of human epilepsy.

-

Off-Target Effects: this compound's interactions with other neurotransmitter systems or its metabolic profile in humans may have led to unforeseen and detrimental effects. The observed drug interactions with phenytoin and carbamazepine suggest a complex metabolic profile.

-

Complexity of Drug-Resistant Epilepsy: The patient populations in the clinical trials consisted of individuals with severe, drug-resistant epilepsy. The underlying mechanisms of their seizures may be fundamentally different from those in the animal models and less amenable to the proposed mechanism of action of this compound.

References

- 1. Biochemical and clinical studies on epileptic patients during two phase I trials with the novel anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Trial with an Experimental Taurine Derivative, this compound, in Epileptic Patients [periodicos.capes.gov.br]

- 3. Effects of this compound, an experimental taurine derivative, on photoconvulsive response in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Taltrimide: A Taurine Derivative with a Paradoxical Anticonvulsant Profile

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Taltrimide, a lipophilic derivative of taurine, emerged as a promising anticonvulsant candidate based on robust preclinical data in animal models of epilepsy. However, its development was halted due to a paradoxical proconvulsant effect observed in human clinical trials. This technical guide provides a comprehensive overview of this compound, summarizing the available quantitative data, detailing key experimental protocols, and exploring its proposed mechanism of action through signaling pathway diagrams. The stark contrast between its effects in animal models and human subjects presents a compelling case study in the challenges of translating preclinical findings to clinical efficacy and safety in the field of antiepileptic drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment remains antiepileptic drugs (AEDs), which primarily aim to suppress seizure activity. Taurine, an endogenous amino acid, has long been investigated for its neuromodulatory and potential anticonvulsant properties. However, its therapeutic application has been limited by poor penetration of the blood-brain barrier. This compound (2-phthalimidoethanesulphon-N-isopropylamide) was synthesized as a lipophilic derivative of taurine to overcome this limitation and leverage the potential anticonvulsant effects of taurine in the central nervous system.[1][2]

Initial preclinical studies in rodent models of epilepsy demonstrated that this compound possessed significant anticonvulsant activity.[2] These promising findings led to its advancement into early-phase clinical trials in patients with drug-resistant epilepsy. Unexpectedly, these trials revealed that this compound not only failed to reduce seizure frequency but, in fact, led to a statistically significant increase in seizure activity, suggesting potential proconvulsant properties in humans.[1] This dramatic and unforeseen reversal of effect underscores the complexities of antiepileptic drug development and the predictive limitations of preclinical models.

This whitepaper will delve into the scientific journey of this compound, presenting the available data from both preclinical and clinical investigations. It will provide detailed experimental methodologies for the key assays and models used to evaluate its efficacy and mechanism of action. Furthermore, it will visualize the proposed signaling pathways and experimental workflows to offer a deeper understanding of this enigmatic compound.

Preclinical Efficacy in Animal Models

This compound demonstrated notable anticonvulsant effects in established animal models of epilepsy, specifically the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. These models are standard screening tools in the discovery of new AEDs, with the MES test predicting efficacy against generalized tonic-clonic seizures and the PTZ test predicting efficacy against absence seizures.

Quantitative Data

The anticonvulsant potency of this compound in preclinical models is summarized in the table below. The median effective dose (ED50) represents the dose at which the drug is effective in 50% of the animals tested.

| Animal Model | Species | Route of Administration | Endpoint | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mouse | Oral | Protection against tonic hindlimb extension | 100 - 300 | [2] |

| Pentylenetetrazol (PTZ) | Mouse | Oral | Prevention of clonic seizures | 100 - 300 |

Table 1: Anticonvulsant Efficacy of this compound in Preclinical Models

Experimental Protocols

The MES test is a widely used preclinical model for assessing the efficacy of potential AEDs against generalized tonic-clonic seizures.

Principle: A suprathreshold electrical stimulus is delivered to the animal, typically via corneal or ear-clip electrodes, to induce a tonic hindlimb extension seizure. The ability of a test compound to prevent this endpoint is a measure of its anticonvulsant activity.

Protocol:

-

Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 20-30g, are used.

-

Drug Administration: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally (p.o.) at various doses. A control group receives the vehicle alone.

-

Stimulation: At the time of peak drug effect (predetermined by pharmacokinetic studies), a high-frequency electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered via corneal electrodes moistened with saline.

-

Endpoint: The presence or absence of the tonic hindlimb extension is recorded.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The ED50 is determined using probit analysis.

The PTZ seizure test is used to identify compounds that may be effective against myoclonic and absence seizures.

Principle: Pentylenetetrazol, a GABA-A receptor antagonist, is administered to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

Protocol:

-

Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 20-30g, are used.

-

Drug Administration: this compound, suspended in a suitable vehicle, is administered orally at various doses. A control group receives the vehicle alone.

-

PTZ Injection: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions). The latency to the first clonic seizure and the presence or absence of seizures are recorded.

-

Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 is calculated.

Clinical Trials in Humans

Based on its promising preclinical profile, this compound was advanced to clinical trials in patients with severe, drug-resistant epilepsy. These trials, however, yielded unexpected and contradictory results.

Study Design and Dosing

An open-label clinical trial was conducted in 27 patients with severe epilepsy who were resistant to conventional antiepileptic drugs. The study consisted of a 2-week baseline control phase, followed by a 4-week treatment phase where this compound was administered in gradually increasing doses up to 4.0 g/day . This maximum dose was maintained for 12 days. The treatment was then gradually withdrawn over a 2-week period.

Quantitative Clinical Outcomes

The primary outcome of the clinical trial was the change in seizure frequency. The results demonstrated a statistically significant increase in seizure frequency with the increasing dose of this compound. This proconvulsant effect was reversed during the withdrawal phase.

| Study Phase | This compound Dose | Outcome |

| Treatment | Up to 4.0 g/day | Statistically significant increase in seizure frequency |

| Withdrawal | Tapering dose | Decrease in seizure frequency |

Table 2: Summary of Clinical Trial Outcomes for this compound

Of the 27 patients, six dropped out of the study due to adverse events, including one case of status epilepticus and two cases of increased seizure number or severity that necessitated withdrawal of the drug. No significant changes were observed in EEG recordings or in laboratory safety data.

Pharmacokinetics and Drug Interactions

This compound demonstrated good penetration of the blood-brain barrier, with the concentration of its main metabolite, phthalimidoethanesulphonamide, in the cerebrospinal fluid being approximately half of that in the serum. The study also revealed significant drug-drug interactions. The concentration of phenytoin increased statistically significantly, while the serum concentration of carbamazepine decreased significantly during this compound treatment.

Proposed Mechanism of Action

The precise mechanism of action of this compound remains to be fully elucidated. However, as a taurine derivative, its effects are thought to be related to the neuromodulatory actions of taurine in the central nervous system.

Taurine and Neurotransmission

Taurine is known to be an agonist at GABA-A and GABA-B receptors, which are the primary inhibitory neurotransmitter receptors in the brain. Activation of these receptors leads to neuronal hyperpolarization and a reduction in neuronal excitability. Taurine is also thought to have neuroprotective effects against glutamate-induced excitotoxicity.

Hypothetical Signaling Pathway

The following diagram illustrates the potential signaling pathways through which taurine, and by extension this compound, may exert its effects. Taurine can directly activate GABA-A receptors, leading to an influx of chloride ions and hyperpolarization. It can also activate metabotropic GABA-B receptors, which are G-protein coupled receptors that can inhibit adenylyl cyclase and modulate ion channel activity.

The paradoxical proconvulsant effect of this compound in humans suggests a more complex pharmacology than simple agonism at GABA receptors. It is possible that this compound has off-target effects, interacts with other neurotransmitter systems in a species-specific manner, or that its metabolites have different pharmacological profiles. The observed drug interactions with phenytoin and carbamazepine also indicate an influence on hepatic metabolism, which could have contributed to the clinical outcomes.

Discussion and Future Perspectives

The case of this compound serves as a critical lesson in drug development, highlighting the potential for significant discrepancies between preclinical and clinical findings. While it showed clear anticonvulsant efficacy in rodent models, its proconvulsant effects in humans led to the termination of its development.

Several factors could contribute to this translational failure:

-

Species-specific Metabolism: The metabolism of this compound may differ significantly between rodents and humans, leading to the formation of metabolites with different or opposing pharmacological activities.

-

Differences in Receptor Subtypes: The subunit composition and pharmacology of GABA receptors can vary between species, potentially leading to different responses to this compound.

-

Complex Neuromodulatory Role of Taurine: The role of taurine in the human brain may be more complex than in rodents, and perturbation of this system by a synthetic derivative could have unforeseen consequences.

-

Drug-Drug Interactions: The observed interactions with other AEDs could have altered the overall pharmacological effect in patients who were already on complex medication regimens.

Future research into taurine-based anticonvulsants should focus on a deeper understanding of the species-specific pharmacology and metabolism of these compounds. More sophisticated preclinical models that better recapitulate the complexity of human epilepsy and drug metabolism are also needed.

Conclusion

This compound is a taurine derivative that, despite showing definitive anticonvulsant properties in animal models, paradoxically increased seizure frequency in human clinical trials. This technical guide has summarized the available quantitative data, detailed the experimental protocols used in its evaluation, and proposed a hypothetical mechanism of action. The starkly contrasting outcomes between preclinical and clinical studies underscore the challenges in antiepileptic drug development and the importance of cautious interpretation of animal model data. The story of this compound remains a valuable case study for researchers and drug development professionals in the ongoing quest for safer and more effective treatments for epilepsy.

References

Pharmacological Profile of Taltrimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on Taltrimide. Comprehensive pharmacological data, including detailed quantitative metrics and full experimental protocols, is limited in the public domain. The information presented herein is intended for research and informational purposes only.

Introduction

This compound (also known as MY-117) is a lipophilic derivative of the endogenous amino acid taurine. It was investigated as a potential anticonvulsant agent. This technical guide provides a summary of its known pharmacological properties based on available preclinical and clinical data.

Mechanism of Action

This compound's primary mechanism of action is believed to be the modulation of taurine and GABA (gamma-aminobutyric acid) neurotransmitter systems. Preclinical studies have indicated that this compound and its main metabolite, phthalimidoethanesulphonamide, exert their effects through two main pathways[1]:

-

Inhibition of Taurine Binding: this compound strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain[1].

-

Enhancement of GABA Release: It has been shown to significantly enhance the potassium-stimulated release of GABA from cerebral cortex slices[1].

The effect of this compound on GABA binding is reported to be less pronounced than its effect on taurine binding[1]. The uptake of taurine and GABA does not appear to be significantly affected[1]. These actions on taurine binding and GABA release are thought to be central to its anticonvulsant properties observed in animal models.

Pharmacological Data

Detailed quantitative data such as binding affinities (Ki), IC50 values, and dose-response curves for this compound are not extensively available in the public literature. The following tables summarize the qualitative findings from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Effects of this compound

| Parameter | Observation | Species | Reference |

| Taurine Binding | Strong inhibition of sodium-independent binding to synaptic membranes. | Mouse | |

| GABA Binding | Less pronounced effect compared to taurine binding. | Mouse | |

| GABA Release | Significant enhancement of potassium-stimulated release from cerebral cortex slices. | Mouse | |

| Taurine Release | Inhibition of potassium-stimulated release from cerebral cortex slices. | Mouse | |

| GABA/Taurine Uptake | Not markedly affected. | Mouse | |

| Anticonvulsant Activity | Definitive anticonvulsive effects demonstrated. | Animal Models |

Table 2: Summary of Phase I Clinical Trial Findings

| Parameter | Observation | Patient Population | Reference |

| Clinical Efficacy | No significant clinical or neurophysiological anticonvulsant effects observed. | 9 drug-resistant epileptic patients | |

| Biochemical Changes (CSF) | Increase in homovanillic acid (HVA) and cyclic nucleotides. | 9 drug-resistant epileptic patients | |

| Drug Interactions | Changes in the concentrations of co-administered antiepileptic drugs. | 9 drug-resistant epileptic patients | |

| Amino Acid Levels | Changes in plasma and urine amino acid concentrations. | 9 drug-resistant epileptic patients | |

| Metabolite Correlation | Cerebrospinal fluid HVA concentrations correlated with the main active metabolite of this compound. | 9 drug-resistant epileptic patients |

Experimental Protocols

Detailed experimental protocols for the key studies on this compound are not fully available in the public domain. The following provides a high-level overview of the methodologies based on the available abstracts.

Preclinical In Vitro Studies (Kontro & Oja, 1987)

-

Objective: To investigate the effects of this compound and its metabolites on the release, uptake, and binding of GABA and taurine in the mouse cerebrum.

-

Methods:

-

Release Assay: Slices of cerebral cortex were used to measure potassium-stimulated release of taurine and GABA in the presence of this compound and its dealkylated metabolite.

-

Uptake Assay: The effect on the uptake of taurine and GABA was assessed.

-

Binding Assay: Sodium-independent binding of taurine and GABA to synaptic membranes was measured in the presence of this compound and its metabolite.

-

-

Note: Specific concentrations, incubation times, and analytical methods are not detailed in the available literature.

Phase I Clinical Trials (Airaksinen et al., 1987)

-

Objective: To evaluate the biochemical and clinical effects of this compound in drug-resistant epileptic patients.

-

Study Design: Two Phase I clinical trials.

-

Participants: 9 drug-resistant epileptic patients.

-

Dosing Regimen: Daily doses of 1 g and 2 g for 2 weeks, with an interval of 2.5 months between the two dosing periods.

-

Assessments:

-

Seizure frequency and EEG recordings.

-

Routine laboratory safety studies.

-

Plasma concentrations of antiepileptic drugs.

-

Plasma and urine concentrations of amino acids.

-

Cerebrospinal fluid (CSF) analysis for amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides.

-

Conclusion

This compound is a taurine derivative with a preclinical profile suggesting potential as an anticonvulsant through modulation of taurine and GABA neurotransmission. However, Phase I clinical trials did not demonstrate significant anticonvulsant efficacy in a small group of drug-resistant epileptic patients, although biochemical changes in the cerebrospinal fluid were observed. The publicly available data on this compound is limited, and further research would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

Taltrimide's Effect on GABAergic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide) is a lipophilic derivative of the endogenous amino acid taurine, investigated for its anticonvulsant properties. While clinical trials in the 1980s did not substantiate its efficacy as an anticonvulsant in humans, preclinical evidence suggests that its mechanism of action is intertwined with the GABAergic system, primarily through its relationship with taurine. This technical guide provides a comprehensive overview of the known information on this compound and its potential effects on GABAergic pathways, contextualized within the broader understanding of taurine as a neuromodulator. Due to the limited availability of detailed public data on this compound, this guide synthesizes information from preclinical and early clinical studies of this compound with the more extensive research on taurine's interaction with GABA receptors. This document is intended to serve as a foundational resource for researchers interested in the continued exploration of taurine derivatives as modulators of inhibitory neurotransmission.

Introduction

The GABAergic system, the principal inhibitory network in the central nervous system (CNS), is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, most notably epilepsy. The modulation of GABAergic signaling can be achieved through various mechanisms, including direct agonism of GABA receptors, allosteric modulation, and influencing GABA synthesis, metabolism, or reuptake.

This compound emerged from research into taurine, a ubiquitous sulfur-containing amino acid with known neuromodulatory and anticonvulsant properties. Taurine itself is a weak agonist at GABA-A receptors and has been shown to interact with GABA-B receptors as well. However, its therapeutic utility is limited by its poor penetration of the blood-brain barrier. This compound was designed as a more lipophilic derivative of taurine to overcome this limitation.

This guide will summarize the available data on this compound, present detailed experimental protocols analogous to those used for studying taurine and its derivatives, and visualize the potential signaling pathways involved.

Quantitative Data Summary

Table 1: Summary of Preclinical and Clinical Findings for this compound

| Study Type | Key Findings | Reference |

| Preclinical (in vitro) | Strongly inhibits sodium-independent binding of taurine to synaptic membranes; less pronounced effect on GABA binding. | [1] |

| Preclinical (in vivo) | Exhibits definitive anticonvulsive effects in experimental epilepsy models. | [1][2] |

| Clinical (Phase I) | No significant clinical or neurophysiological anticonvulsant effects observed in drug-resistant epileptic patients. | [3] |

| Clinical (Open Trial) | Increased seizure frequency observed in some epileptic patients; did not confirm anticonvulsive effects in humans. | [4] |

Table 2: Representative Quantitative Data for Taurine's Interaction with GABA Receptors

| Receptor | Ligand | Assay Type | Parameter | Value (µM) | Reference |

| GABA-A | [3H]muscimol | Binding Inhibition | Ki | 118.1 | |

| GABA-B | [3H]GABA | Binding Inhibition | Ki | 0.8 | |

| Extrasynaptic GABA-A (α4β2δ) | Taurine | Electrophysiology | EC50 | 50 | |

| Synaptic GABA-A (α1 or α2) | Taurine | Electrophysiology | EC50 | >1000 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the effects of a taurine derivative like this compound on GABAergic pathways. These protocols are based on standard practices in the field for studying similar compounds.

GABA-A Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the affinity of this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Whole brains from adult rodents are homogenized in ice-cold 0.32 M sucrose solution.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in hypotonic buffer (50 mM Tris-HCl, pH 7.4) and incubated for 30 minutes at 37°C to lyse synaptic vesicles.

-

The suspension is centrifuged at 50,000 x g for 30 minutes at 4°C. The final pellet is washed three times by resuspension and centrifugation in fresh buffer and stored at -80°C.

-

-

Binding Assay:

-

Aliquots of the prepared brain membranes (typically 100-200 µg of protein) are incubated in a final volume of 500 µL of assay buffer.

-

The incubation mixture contains a fixed concentration of a high-affinity GABA-A receptor radioligand (e.g., 1-3 nM [3H]muscimol).

-

Increasing concentrations of this compound (or a standard competitor like unlabeled GABA) are added to the mixture.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA (e.g., 1 mM).

-

The reaction is incubated for 60 minutes at 4°C.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional effect of this compound on GABA-A receptor-mediated currents in neurons.

Methodology:

-

Cell Preparation:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or early postnatal rodents and maintained in vitro for 14-21 days. Alternatively, acute brain slices can be prepared.

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on individual neurons using a patch-clamp amplifier.

-

The extracellular solution (aCSF) is continuously perfused and contains physiological concentrations of ions.

-

The intracellular solution, contained within the recording pipette, is formulated to isolate chloride currents.

-

Neurons are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline of GABA-evoked currents is established by applying a low concentration of GABA (e.g., 1-5 µM) via a rapid perfusion system.

-

This compound is then co-applied with GABA at various concentrations to determine its effect on the GABA-evoked current.

-

To test for direct agonist activity, this compound is applied in the absence of GABA.

-

-

Data Analysis:

-

The amplitude, kinetics (activation and deactivation rates), and desensitization of the GABA-evoked currents are measured and compared in the absence and presence of this compound.

-

Dose-response curves are generated to determine the EC50 for potentiation or the IC50 for inhibition.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound via GABAergic Modulation

Given that this compound is a taurine derivative, its effects on GABAergic pathways are likely mediated through interactions with GABA-A and/or GABA-B receptors, similar to its parent compound. The following diagram illustrates the potential mechanism of action.

Caption: Proposed mechanism of this compound as a modulator of the GABA-A receptor.

Experimental Workflow for Characterizing a Novel GABAergic Modulator

The following diagram outlines a logical workflow for the preclinical evaluation of a compound like this compound.

Caption: A streamlined workflow for the preclinical evaluation of novel GABAergic modulators.

Discussion and Future Directions

The available evidence on this compound suggests a compound with a clear theoretical basis for interacting with the GABAergic system through its structural relationship with taurine. Preclinical studies in animal models supported its potential as an anticonvulsant. However, the lack of efficacy in human clinical trials highlights the translational challenges in epilepsy drug development.

Several factors could contribute to this discrepancy. The specific animal models used in the preclinical evaluation may not have accurately reflected the complexity of human epilepsy. Furthermore, the precise molecular targets and mechanism of action of this compound remain to be fully elucidated. While it is known to interact with taurine binding sites, its direct effects on GABA receptor subtypes, and potential off-target effects, are not well-characterized in the public literature.

For future research, a more detailed characterization of this compound's pharmacology is warranted. This would include:

-

Receptor Subtype Profiling: A comprehensive screening of this compound against a panel of GABA-A receptor subtypes to identify any subtype-specific effects.

-

Electrophysiological Studies: Detailed patch-clamp analysis to determine if this compound acts as a direct agonist, an allosteric modulator, or a channel blocker at GABA-A receptors.

-

In Vivo Target Engagement Studies: Utilization of techniques like positron emission tomography (PET) with a suitable radioligand to confirm that this compound reaches its intended targets in the brain at clinically relevant doses.

Conclusion

This compound represents an early attempt to leverage the neuromodulatory properties of taurine for the development of a novel anticonvulsant. While it did not achieve clinical success, the compound remains a subject of interest for understanding the structure-activity relationships of taurine derivatives and their interaction with the GABAergic system. Further research into this compound and similar compounds could provide valuable insights into the design of new therapeutics for epilepsy and other neurological disorders characterized by GABAergic dysfunction. This guide provides a framework for such future investigations by consolidating the known information and outlining the necessary experimental approaches.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical and clinical studies on epileptic patients during two phase I trials with the novel anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical trial with an experimental taurine derivative, this compound, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Taltrimide: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltrimide (chemical name: 2-phthalimidoethanesulphon-N-isopropylamide) is a lipophilic derivative of the endogenous amino acid taurine, investigated for its anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound. It includes a summary of its proposed mechanism of action, preclinical data, and findings from early-stage clinical trials. All quantitative data is presented in structured tables, and detailed experimental protocols for key studies are provided. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the compound's characteristics.

Discovery and History

This compound emerged from research into taurine derivatives with potential therapeutic applications in neurology. Taurine, an abundant amino acid in the central nervous system, is known to have neuromodulatory and neuroprotective effects, but its therapeutic use is limited by poor blood-brain barrier penetration. The development of lipophilic derivatives like this compound was an effort to overcome this limitation and enhance its anticonvulsant potential.

Identified by the code MY-117, this compound is a phthalimide derivative of taurine. The phthalimide group increases the molecule's lipophilicity, facilitating its passage across the blood-brain barrier. Preclinical studies in animal models demonstrated its potential as an anticonvulsant, which led to its progression into early-phase human clinical trials for epilepsy.

Synthesis

A generalized experimental workflow for this type of synthesis is as follows:

The Phthalimide Core: A Technical Guide to the Relationship Between Phthalimide, Thalidomide, and Taltrimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationships between phthalimide, thalidomide, and taltrimide. It is designed to serve as a comprehensive resource, offering detailed information on their synthesis, physicochemical properties, and mechanisms of action.

Introduction: The Centrality of the Phthalimide Scaffold

Phthalimide, a simple aromatic imide, serves as a fundamental building block in synthetic organic chemistry and medicinal chemistry. Its rigid structure and the reactivity of the imide proton have made it a versatile scaffold for the development of a wide range of compounds with diverse biological activities. This guide focuses on two prominent derivatives of phthalimide: the infamous yet therapeutically relevant thalidomide, and the lesser-known anticonvulsant, this compound. Understanding the nuanced relationships between these molecules offers valuable insights into structure-activity relationships and the broader potential of the phthalimide pharmacophore. Phthalimide and its derivatives have shown a wide array of biological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant properties.

Chemical Structures and Nomenclature

The structural relationship between the three compounds is foundational to understanding their properties and activities. All three share the core phthalimide moiety.

-

Phthalimide: The parent compound, with the chemical formula C₈H₅NO₂. Its IUPAC name is 1H-Isoindole-1,3(2H)-dione.[1][2]

-

Thalidomide: A derivative where the nitrogen of the phthalimide ring is substituted with a glutarimide ring. Its chemical name is 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.[3]

-

This compound: A derivative where the phthalimide nitrogen is attached to an ethylsulfonamide group, which is further substituted with an isopropyl group. Its IUPAC name is 2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide.[4]

Caption: Chemical relationship between Phthalimide, Thalidomide, and this compound.

Physicochemical Properties

A comparative analysis of the physicochemical properties of these compounds is crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

| Property | Phthalimide | Thalidomide | This compound |

| Molecular Formula | C₈H₅NO₂ | C₁₃H₁₀N₂O₄ | C₁₃H₁₆N₂O₄S |

| Molecular Weight ( g/mol ) | 147.13[2] | 258.23 | 296.34 |

| Melting Point (°C) | 238 | 269-271 | Not available |

| pKa | 8.3 | 10.70 (predicted) | Not available |

| logP (Octanol/Water) | 1.15 | -0.21 (experimental) | Not available |

| Water Solubility | Slightly soluble | Sparingly soluble | Not available |

Experimental Protocols

Synthesis

Phthalimide is commonly synthesized by the reaction of phthalic anhydride with ammonia.

Protocol: Synthesis of Phthalimide from Phthalic Anhydride and Aqueous Ammonia

-

In a round-bottomed flask, mix 500 g (3.4 moles) of phthalic anhydride with 400 g (6.6 moles) of 28% aqueous ammonia.

-

Fit the flask with an air condenser.

-

Slowly heat the mixture with a free flame until it reaches a state of quiet fusion at approximately 300°C. This process takes about 1.5 to 2 hours.

-

Occasionally shake the flask during heating and push down any sublimed material from the condenser.

-

Pour the hot reaction mixture into a crock and allow it to cool.

-

The resulting product is practically pure phthalimide with a melting point of 232–235°C. The yield is typically 95–97%.

Thalidomide can be synthesized from phthalic anhydride and L-glutamine.

Protocol: Two-Step Synthesis of Thalidomide

Step 1: Synthesis of N-Phthaloyl-L-glutamine

-

To a stirred solution of L-glutamine (5.0 g, 0.034 mol) in dimethylformamide (15 mL), slowly heat to 40-45°C.

-

Add phthalic anhydride (5.0 g, 0.033 mol) to the solution and heat to 90-95°C.

-

Stir for 3 hours at this temperature.

-

Cool the mixture to 65°C and distill off the dimethylformamide under vacuum.

-

Add water and adjust the pH to 1-2 with 6N HCl.

-

Stir for 2 hours at 15°C to precipitate the product.

-

Filter the solid to obtain N-Phthaloyl-L-glutamine.

Step 2: Cyclization to Thalidomide

-

A stirred mixture of N-Phthaloyl-L-glutamine from the previous step and pivaloyl chloride (1.2 equivalents) in the presence of triethylamine (2.0 equivalents) in ethyl acetate is heated to reflux for 2 hours.

-

Thalidomide crystallizes out of the reaction mixture during reflux.

-

Cool the reaction mixture and filter to obtain thalidomide as a white solid.

Caption: Workflow for the two-step synthesis of Thalidomide.

Key Experimental Assays

This reaction is a cornerstone of phthalimide's utility in organic synthesis.

Protocol: Gabriel Synthesis of Benzylamine

-

Formation of Potassium Phthalimide: Dissolve phthalimide in ethanol and add a stoichiometric amount of potassium hydroxide in ethanol. The potassium salt of phthalimide will precipitate.

-

N-Alkylation: Treat the potassium phthalimide with benzyl bromide in a suitable solvent like dimethylformamide (DMF). Heat the mixture to facilitate the Sₙ2 reaction, forming N-benzylphthalimide.

-

Hydrolysis (Amine Liberation): Add hydrazine hydrate to the N-benzylphthalimide solution and reflux. This will cleave the phthalimide group, yielding the primary amine (benzylamine) and phthalhydrazide as a byproduct. Alternatively, acidic or basic hydrolysis can be used.

Caption: General workflow of the Gabriel synthesis.

The anticonvulsant effects of this compound can be evaluated using standard animal models.

Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Preparation: Use male Swiss albino mice (20-25 g), acclimatized to laboratory conditions.

-

Drug Administration: Administer this compound (or vehicle control) intraperitoneally (i.p.).

-

Seizure Induction: At the time of peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result for anticonvulsant activity.

The immunomodulatory effects of thalidomide are often assessed by its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α).

Protocol: In Vitro TNF-α Inhibition Assay

-

Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Drug Treatment: Co-incubate the cells with varying concentrations of thalidomide.

-

Quantification: After a set incubation period, collect the cell supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: Compare the TNF-α levels in the thalidomide-treated groups to the vehicle-treated control to determine the inhibitory effect.

Mechanism of Action

Phthalimide

Phthalimide itself is not known for significant direct biological activity in the same manner as its derivatives. Its primary role in a biological context is as a synthetic intermediate and a protecting group for amines, as exemplified by the Gabriel synthesis.

Thalidomide

The mechanism of action of thalidomide is complex and multifaceted, but a key discovery was the identification of cereblon (CRBN) as its primary molecular target. Cereblon is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).

The binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, most notably the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of thalidomide.

Furthermore, thalidomide is known to inhibit the production of TNF-α, which contributes to its anti-inflammatory properties. This is achieved, at least in part, by enhancing the degradation of TNF-α mRNA.

Caption: Simplified signaling pathway of Thalidomide's mechanism of action.

This compound

This compound is described as a lipophilic derivative of taurine. Its mechanism of action is reported to involve the strong inhibition of the sodium-independent binding of taurine to synaptic membranes in the brain. The effect on the binding of GABA is less pronounced. This inhibition of taurine binding is believed to be the basis for its anticonvulsive effects observed in experimental epilepsy models. A detailed signaling pathway beyond this initial binding inhibition has not been fully elucidated in the available literature.

Conclusion

Phthalimide, thalidomide, and this compound, while structurally related through the common phthalimide core, exhibit distinct chemical properties and biological activities. Phthalimide serves as a crucial synthetic tool, most notably in the Gabriel synthesis for the preparation of primary amines. Thalidomide, despite its tragic history, has been repurposed as a valuable therapeutic agent for multiple myeloma and inflammatory conditions, with its mechanism now understood to involve the modulation of the CRL4^CRBN E3 ubiquitin ligase complex. This compound represents a less-explored derivative with anticonvulsant properties, acting through the inhibition of taurine binding in the central nervous system. This comparative analysis underscores the remarkable versatility of the phthalimide scaffold and highlights the profound impact that chemical modifications can have on biological function. Further research into derivatives of this core structure holds continued promise for the development of novel therapeutics.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Taltrimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltrimide, also known as MY-117, is a lipophilic derivative of the amino acid taurine.[1][2] It was developed as an experimental anticonvulsant agent and has been investigated in phase I clinical trials for its effects in epileptic patients.[1][3] this compound's primary mechanism of action is believed to be the modulation of taurine neurotransmission, distinguishing it from many other anticonvulsants that primarily target GABAergic or glutamatergic systems. This guide provides a detailed overview of the known therapeutic targets of this compound, presenting available data, experimental methodologies, and a visual representation of its mechanism and the workflows used to study it.

Core Therapeutic Target: Taurine Binding Sites in the Central Nervous System

The principal therapeutic target of this compound is the sodium-independent taurine binding site on synaptic membranes within the brain.[1] Taurine is an abundant amino acid in the central nervous system that functions as a neuromodulator and has neuroprotective properties. It is thought to exert its effects by binding to specific receptors, which leads to the stabilization of membrane potential and a general inhibitory effect on neuronal excitability.

This compound is reported to be a potent inhibitor of this taurine binding. By blocking the binding of endogenous taurine to its synaptic membrane receptors, this compound is hypothesized to potentiate the inhibitory effects of taurine, thereby reducing the neuronal hyperexcitability that characterizes epileptic seizures. The effects of this compound on the binding of the major inhibitory neurotransmitter, GABA, are reported to be less pronounced.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the known binding characteristics of this compound based on available research.

| Compound | Target | Effect | Potency/Remarks |

| This compound | Sodium-independent taurine binding sites | Strong Inhibition | Data suggests high affinity for this site. |

| This compound | GABA binding sites | Less pronounced inhibition (relative to taurine) | Lower affinity compared to taurine binding sites. |

Signaling Pathway and Mechanism of Action

The proposed mechanism of this compound's anticonvulsant action at the synapse is illustrated below.

Experimental Protocols

A key experiment to determine the therapeutic targets of this compound is the radioligand binding assay. Below is a representative protocol for assessing the inhibition of taurine binding to synaptic membranes.

Protocol: Competitive Radioligand Binding Assay for Taurine Receptors

-

Preparation of Synaptic Membranes:

-

Homogenize brain tissue (e.g., mouse cerebrum) in a cold buffer solution (e.g., Tris-HCl).

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the synaptic membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane preparation in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, combine the synaptic membrane preparation, a radiolabeled taurine analog (e.g., [³H]taurine) at a fixed concentration, and varying concentrations of the test compound (this compound).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled taurine).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Experimental Workflow

The logical workflow for identifying and characterizing the targets of a novel anticonvulsant compound like this compound is depicted below.

Conclusion and Future Directions

The available evidence strongly suggests that the primary therapeutic target of this compound is the taurine binding site on synaptic membranes. Its anticonvulsant properties are likely derived from its potent inhibition of this binding, leading to a stabilization of neuronal membranes and a reduction in excitability. The lesser effect on GABA binding indicates a degree of selectivity for the taurinergic system.

For future research, it would be valuable to:

-

Determine the precise IC50 and Ki values of this compound for taurine and GABA receptors through detailed radioligand binding studies.

-

Utilize electrophysiological techniques to characterize how this compound modulates synaptic transmission in different brain regions.

-

Identify the specific subunit composition of the taurine receptors to which this compound binds.

-

Investigate potential off-target effects to build a more comprehensive safety and efficacy profile.

This guide provides a foundational understanding of this compound's therapeutic targets for professionals engaged in neuroscience research and anticonvulsant drug development.

References

Early-Phase Clinical Studies of Taltrimide for Seizures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide), a lipophilic derivative of the amino acid taurine, emerged as a potential anticonvulsant agent based on promising preclinical studies in animal models of epilepsy.[1][2] This technical guide provides an in-depth overview of the early-phase clinical studies conducted to evaluate the safety, tolerability, and efficacy of this compound for the treatment of seizures in humans. The document summarizes quantitative data from these trials, details the experimental protocols employed, and explores the potential signaling pathways implicated in its mechanism of action. Despite its preclinical promise, the clinical development of this compound for seizures was halted due to a lack of efficacy and, in some cases, a paradoxical increase in seizure frequency in human subjects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase clinical trials of this compound.

Table 1: Overview of Early-Phase Clinical Trials on this compound for Seizures

| Study Reference | Study Phase | Number of Patients | Patient Population | Daily Dose Range | Treatment Duration | Key Clinical Outcome |

| Airaksinen et al. (1987)[2] | Phase I | 9 | Drug-resistant epileptic patients | 1 g and 2 g | 2 weeks for each dose | No clinical or neurophysiological effects observed. |

| Koivisto et al. (1986)[3] | Open-label Clinical Trial | 27 | Severe epilepsy resistant to conventional drugs | Up to 4.0 g | 4 weeks | Statistically significant increase in seizure frequency. |

| Keränen et al. (1987) | N/A | 8 | Epileptic patients | Not specified | 6 days | Increased photoconvulsive response in 4 of 8 patients. |

Table 2: Biochemical and Pharmacokinetic Observations

| Study Reference | Observation | Result |

| Airaksinen et al. (1987) | Cerebrospinal Fluid (CSF) Analysis | Increase in homovanillic acid (HVA) and cyclic nucleotides. |

| Koivisto et al. (1986) | Drug Interactions | Statistically significant increase in serum phenytoin concentration. Statistically significant decrease in serum carbamazepine concentration. |

| Koivisto et al. (1986) | Metabolite Penetration | The main metabolite, phthalimidoethanesulphonamide, had a CSF concentration approximately half that of the serum. |

Experimental Protocols

Phase I Clinical Trials (Airaksinen et al., 1987)

-

Study Design: Two Phase I clinical trials were conducted.

-

Patient Population: Nine adult patients with drug-resistant epilepsy.

-

Dosing Regimen: Patients received daily doses of 1 g and 2 g of this compound, each for a period of two weeks. There was a 2.5-month interval between the two dosing periods.

-

Outcome Measures:

-

Clinical seizure frequency and electroencephalogram (EEG) recordings were monitored.

-

Routine laboratory safety studies were conducted.

-

Concentrations of concomitant antiepileptic drugs in plasma were measured.

-

Amino acid levels in urine and plasma were determined.

-

CSF was analyzed for amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides.

-

Open-Label Clinical Trial (Koivisto et al., 1986)

-

Study Design: An open-label clinical trial.

-

Patient Population: 27 patients with severe epilepsy that was resistant to conventional antiepileptic drugs.

-

Dosing Regimen: The trial included a 2-week control phase, followed by the administration of this compound with a gradually increasing dose up to 4.0 g/day . This maximum dose was maintained for 12 days. The total duration of this compound treatment was 4 weeks, followed by a gradual withdrawal over 2 weeks.

-

Outcome Measures:

-

Antiepileptic effect was assessed by monitoring seizure frequency.

-

EEG recordings were performed to evaluate neurophysiological effects.

-

Tolerability and safety were monitored through clinical observation and laboratory tests.

-

Serum concentrations of concomitant antiepileptic drugs (phenytoin and carbamazepine) were measured.

-

The concentration of this compound's main metabolite in both serum and CSF was determined to assess blood-brain barrier penetration.

-

Photoconvulsive Response Study (Keränen et al., 1987)

-

Study Design: A study to evaluate the effects of this compound on the photoconvulsive response.

-

Patient Population: Eight epileptic patients.

-

Dosing Regimen: this compound was administered for 6 days. The exact dosage was not specified in the available literature.

-

Outcome Measures:

-

The primary outcome was the change in discharges provoked by intermittent photic stimulation (IPS) as measured by EEG.

-

Changes in discharges after hyperventilation and spontaneous paroxysms were also noted.

-

Visualizations

Experimental Workflow: Open-Label Clinical Trial

Caption: Workflow of the open-label clinical trial of this compound.

Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be influenced by this compound, based on its nature as a taurine derivative and the biochemical changes observed in clinical trials.

Caption: Postulated mechanism of this compound via GABA-A receptor modulation.

Caption: Observed biochemical changes in CSF following this compound administration.

Discussion and Conclusion

The early-phase clinical studies of this compound in patients with epilepsy yielded disappointing results, failing to replicate the anticonvulsant effects observed in animal models. A significant finding was the reported increase in seizure frequency in one of the larger trials, suggesting potential proconvulsive properties in humans. The observed increase in photoconvulsive response in a subset of patients further supports the lack of anticonvulsant efficacy.

The biochemical findings of increased HVA and cyclic nucleotides in the CSF provide some insight into the neurochemical effects of this compound but do not elucidate a clear anticonvulsant mechanism. The interaction with phenytoin and carbamazepine highlights the importance of considering drug-drug interactions in the development of new antiepileptic drugs.

References

- 1. Effects of this compound, an experimental taurine derivative, on photoconvulsive response in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and clinical studies on epileptic patients during two phase I trials with the novel anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of new treatments for epilepsy: issues in preclinical methodology - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anticonvulsant Activity of Taltrimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide) is a lipophilic derivative of the amino acid taurine. It was developed as a potential anticonvulsant agent with the hypothesis that its increased lipophilicity, compared to taurine, would facilitate its passage across the blood-brain barrier. Preclinical studies in various animal models of epilepsy demonstrated that this compound possessed potent anticonvulsant properties. However, these promising initial findings in animal models did not translate into efficacy in human clinical trials, where the drug failed to show significant anticonvulsant effects and, in some cases, even exhibited pro-convulsant activity.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on the in vivo anticonvulsant activity of this compound in animal models.

Core Anticonvulsant Activity Data

| Animal Model | Seizure Type | Species | Administration Route | Dose (mg/kg) | Observed Effect | Citation |

| Audiogenic Seizure | Sound-induced tonic-clonic | Genetically seizure-susceptible Rat | Intraperitoneal (i.p.) | Not specified | Raised the threshold for audiogenic seizures and decreased seizure severity. | [1] |

| Guanidinoethane sulfonate-induced | Chemically-induced clonic and myoclonic | Rat | Intraperitoneal (i.p.) | 150 | Completely suppressed clonic and myoclonic seizures. | [1] |

| Pentylenetetrazol (PTZ) | Chemically-induced clonic | Rat | Intraperitoneal (i.p.) | 300 | Raised the threshold for seizures. |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard practices for these models, as the specific, detailed protocols from the original studies on this compound are not fully available in recent literature.

Audiogenic Seizure Model in Genetically Susceptible Rats

This model utilizes rat strains that have a genetic predisposition to seizures when exposed to high-intensity sound.

-

Animal Selection: Genetically seizure-susceptible rats (e.g., GEPR-3s) are used.

-

Drug Administration: this compound or vehicle is administered intraperitoneally at predetermined times before the seizure induction.

-

Seizure Induction: Animals are placed in a sound-attenuating chamber. A high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone) is presented for a fixed duration (e.g., 60 seconds).

-

Endpoint Measurement: The primary endpoints are the incidence and severity of seizures, often scored on a scale, and the latency to the onset of different seizure phases (wild running, clonic seizures, tonic seizures). A significant increase in the seizure threshold or a reduction in seizure severity score in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.

Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test in Rats

This model assesses the ability of a compound to protect against seizures induced by the GABA-A receptor antagonist, pentylenetetrazol.

-

Animal Selection: Standard laboratory rat strains (e.g., Sprague-Dawley, Wistar) are used.

-

Drug Administration: this compound or vehicle is administered intraperitoneally.

-

Seizure Induction: A solution of pentylenetetrazol is infused intravenously at a constant rate.

-

Endpoint Measurement: The endpoint is the dose of PTZ required to elicit the first myoclonic twitch or a generalized clonic seizure. An increase in the threshold dose of PTZ in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.

Proposed Mechanism of Action: A Taurine-Mediated Pathway

This compound, as a derivative of taurine, is believed to exert its anticonvulsant effects through mechanisms related to its parent compound. Taurine is an inhibitory neuromodulator in the central nervous system. Its anticonvulsant properties are thought to be mediated primarily through the potentiation of GABAergic inhibition and modulation of glycine receptors. The increased lipophilicity of this compound was intended to enhance the delivery of a taurine-like molecule to the brain.

The proposed signaling pathway involves the interaction of this compound (or its active metabolites) with GABA-A and glycine receptors, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, making it more difficult for the neuron to fire an action potential, thereby reducing neuronal excitability and suppressing seizure activity.

Experimental Workflow for Preclinical Anticonvulsant Screening

The preclinical evaluation of a potential anticonvulsant drug like this compound typically follows a standardized workflow to assess its efficacy and safety profile in animal models.

Conclusion

This compound demonstrated notable anticonvulsant activity in a range of preclinical animal models, including those for generalized tonic-clonic and myoclonic seizures. The proposed mechanism of action, stemming from its structural relationship to taurine, involves the potentiation of inhibitory neurotransmission through GABA-A and glycine receptors. Despite the promising preclinical data, the failure of this compound to exhibit efficacy in human trials underscores the significant challenges in translating findings from animal models to clinical success in epilepsy treatment. The discrepancy may be attributed to species-specific differences in metabolism, pharmacokinetics, or the underlying pathophysiology of epilepsy. The case of this compound serves as a critical reminder of the complexities of antiepileptic drug development.

References

Methodological & Application

Application Notes and Protocols for Taltrimide in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Taltrimide, a lipophilic taurine derivative, in in vitro assays. The focus is on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and protocols for relevant biological assays based on its known and potential mechanisms of action.

This compound: Overview and Mechanism of Action

This compound (MY-117) is recognized for its anticonvulsive properties. As a derivative of taurine, it strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain, with less pronounced effects on GABA binding[1][2]. While the precise signaling pathways of this compound are not fully elucidated, related phthalimide derivatives have been shown to modulate key cellular signaling cascades, including the PI3K/Akt/mTOR and TGF-β pathways. These pathways are crucial in regulating cell survival, proliferation, and differentiation, particularly in neuronal cells.

Solubility of this compound in DMSO

Table 1: Estimated and Recommended Working Concentrations of this compound

| Parameter | Value/Range | Notes |

| Estimated Solubility in 100% DMSO | ≥ 20 mg/mL (≥ 67.5 mM) | Based on similar compounds. Empirical testing is recommended. |

| Recommended Stock Solution Conc. | 10 mM - 50 mM in 100% DMSO | Prepare a high-concentration stock for serial dilutions. |

| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |

| Typical In Vitro Working Conc. | 1 µM - 100 µM | Dependent on the specific assay and cell type. |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted to desired working concentrations for in vitro assays.

Materials:

-

This compound powder (MW: 296.34 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Accurately weigh 2.96 mg of this compound powder using an analytical balance.

-

Transfer the weighed powder into a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect for any undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

This protocol outlines a method to assess the effect of this compound on the viability of a neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

-

Neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO, pure

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of pure DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Potential Signaling Pathways of this compound

Based on the known functions of related phthalimide compounds, this compound may exert its effects through the modulation of the PI3K/Akt/mTOR and TGF-β signaling pathways.

Further experimental validation is required to confirm the precise molecular targets and signaling cascades affected by this compound. Researchers are encouraged to perform western blotting or other molecular biology techniques to investigate the phosphorylation status and expression levels of key proteins in these pathways upon this compound treatment.

References

Standard Operating Procedure for 4,5-Dianilinophthalimide Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of 4,5-Dianilinophthalimide, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Due to the likely misspelling of "Taltrimide" in the user request, this protocol is based on the properties of 4,5-Dianilinophthalimide (DAPH) and its derivatives, which are selective inhibitors of the EGFR signal transduction pathway.[1][2]